2,3-Dehydrokievitone hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dehydrokievitone hydrate involves several steps. One method includes the palladium-catalyzed coupling reaction of 2′,4′,5,7-tetrakis(benzyloxy)-8-iodoisoflavone with 2-methyl-3-butyn-2-ol to form the corresponding 8-(3-hydroxy-3-methylbutynyl)isoflavone . This intermediate undergoes catalytic hydrogenation to yield 2′,4′,5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone, which is then dehydrated to produce 2,3-Dehydrokievitone . The final step involves hydration to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar routes as described above, with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Dehydrokievitone hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the isoflavonoid structure.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated isoflavonoids.
Scientific Research Applications
2,3-Dehydrokievitone hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dehydrokievitone hydrate involves its interaction with specific molecular targets and pathways:
Inhibition of Alpha-Hemolysin: The compound inhibits the activity of alpha-hemolysin, a toxin produced by Staphylococcus aureus, by reducing its expression at the mRNA and protein levels.
Cytotoxic Effects: It induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Comparison with Similar Compounds
2,3-Dehydrokievitone hydrate can be compared with other isoflavonoids such as:
Genistein: Another isoflavonoid with similar cytotoxic effects but different molecular targets.
Daidzein: Known for its estrogenic activity, which is not a characteristic of this compound.
Biochanin A: Shares some antimicrobial properties but differs in its specific mechanisms of action.
The uniqueness of this compound lies in its dual activity against bacterial toxins and cancer cells, making it a promising candidate for further research and development .
Properties
CAS No. |
104691-93-2 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-9,21-24,26H,5-6H2,1-2H3 |
InChI Key |
YPJVZUCLYTYXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O |
Origin of Product |
United States |
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